molecular formula C12H13BrClNO B8170911 2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide

2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide

Cat. No.: B8170911
M. Wt: 302.59 g/mol
InChI Key: AENFPDWFPXEHHI-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide is an organic compound characterized by the presence of bromine, chlorine, and a cyclobutyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with cyclobutylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-chlorophenyl)-N-cyclobutylacetamide is unique due to its cyclobutylacetamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-11-7-9(14)5-4-8(11)6-12(16)15-10-2-1-3-10/h4-5,7,10H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENFPDWFPXEHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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